Home > Products > Screening Compounds P67135 > N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(isopropylamino)pyrimidine-5-carboxamide
N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(isopropylamino)pyrimidine-5-carboxamide -

N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(isopropylamino)pyrimidine-5-carboxamide

Catalog Number: EVT-3904700
CAS Number:
Molecular Formula: C17H25N7O
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

TAK-915

  • Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It is being investigated as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 20)

  • Compound Description: Compound 20 is a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor. This compound demonstrated robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

N-[3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4,5,6,7-tetrahydro-benzo(b)thiophen-2-yl]-2-substituted amide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their potential as anti-Alzheimer's agents by targeting brain cdk5/p25. Several derivatives within this series demonstrated significant cdk5/p25 inhibition. []

873140 (Aplaviroc)

  • Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor. This compound exhibits potent antiviral effects against HIV-1. [, , ]

Sch-C (SCH 351125)

  • Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. []

Sch-D (SCH 417,690) (Vicriviroc)

  • Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor. [, ]
  • Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of CCR5 that has been tested in clinical trials. [, ]

TAK779

  • Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor. []

INCB9471

  • Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5. It has been shown to be safe and efficacious in viral load reduction in phase I and II human clinical trials. [, ]

R-VK4-40

  • Compound Description: R-VK4-40 is a novel dopamine D3 receptor (D3R) antagonist with high selectivity and potential for treating opioid use disorder. It has shown promising results in preclinical models. []

R-VK4-116

  • Compound Description: R-VK4-116 is another novel dopamine D3 receptor (D3R) antagonist with high selectivity and potential for treating opioid use disorder, demonstrating favorable safety profiles in preclinical studies. []

GSK598,809

    SB-277,011A

      L-741,626

      • Compound Description: L-741,626 is a dopamine D2 receptor-selective antagonist often used as a pharmacological tool to study the role of D2 receptors. []

      Properties

      Product Name

      N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(isopropylamino)pyrimidine-5-carboxamide

      IUPAC Name

      N-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-2-(propan-2-ylamino)pyrimidine-5-carboxamide

      Molecular Formula

      C17H25N7O

      Molecular Weight

      343.4 g/mol

      InChI

      InChI=1S/C17H25N7O/c1-12(2)22-17-19-8-13(9-20-17)16(25)18-10-15-23-21-11-24(15)14-6-4-3-5-7-14/h8-9,11-12,14H,3-7,10H2,1-2H3,(H,18,25)(H,19,20,22)

      InChI Key

      GCKRPEIPCRIQLY-UHFFFAOYSA-N

      SMILES

      CC(C)NC1=NC=C(C=N1)C(=O)NCC2=NN=CN2C3CCCCC3

      Canonical SMILES

      CC(C)NC1=NC=C(C=N1)C(=O)NCC2=NN=CN2C3CCCCC3

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.